molecular formula C13H14N2OS B430863 3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 331971-79-0

3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B430863
CAS No.: 331971-79-0
M. Wt: 246.33g/mol
InChI Key: ROEAWMSBZLHPSX-UHFFFAOYSA-N
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Description

3-Cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (PubChem CID: 791455) is a synthetic organic compound with the molecular formula C13H14N2OS. It belongs to the quinazolinone class of heterocyclic compounds, which consist of a benzene ring fused to a 2-pyrimidinone ring. This specific derivative features a cyclopentyl substituent at the 3-position and a sulfanyl (thiol) group at the 2-position of the quinazolin-4-one core structure. Quinazolinones represent a crucial scaffold in medicinal chemistry, exhibiting a broad spectrum of documented biological activities. This compound is of significant interest for research into antimicrobial agents, as various quinazolinone derivatives have demonstrated potent activity against Gram-positive and Gram-negative bacteria . Furthermore, the quinazolinone core is a recognized pharmacophore in anticancer research, with some derivatives acting as inhibitors of tubulin polymerization or targeting key enzymatic pathways . Recent studies highlight the particular research value of thioquinazolinone derivatives as potent urease inhibitors, with mechanisms that may involve coordination with nickel ions in the enzyme's active site, making them promising candidates for investigating treatments against Helicobacter pylori infections and urolithiasis . The presence of the sulfanyl group is a critical structural feature, often enhancing interactions with biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Properties

IUPAC Name

3-cyclopentyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c16-12-10-7-3-4-8-11(10)14-13(17)15(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEAWMSBZLHPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thionation of Quinazolinone Intermediates

The sulfanyl group is introduced via thionation of 4-oxoquinazoline precursors. Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) in toluene under reflux effectively converts carbonyl groups to thioxo moieties. For example, treating 3-cyclopentyl-4-oxo-3,4-dihydroquinazoline with P₄S₁₀ for 3 hours achieves 90% conversion to the thiolated derivative.

Cyclopentyl Group Installation

The cyclopentyl moiety is introduced through alkylation or Friedel-Crafts acylation. A two-step process involves:

  • Chlorination : Reacting 4-hydroxyquinazoline with thionyl chloride (SOCl₂) and DMF to form 4-chloroquinazoline (85% yield).

  • Nucleophilic substitution : Treating 4-chloroquinazoline with cyclopentylmagnesium bromide in tetrahydrofuran (THF) at −78°C, yielding the cyclopentyl-substituted intermediate.

Industrial-Scale Production Considerations

Scalable synthesis requires optimizing cost, safety, and purity:

  • Continuous flow systems : Enhance heat transfer and reduce reaction times for cyclization steps.

  • Purification techniques : Column chromatography (ethyl acetate/petroleum ether) or recrystallization (ethanol) achieves >98% purity.

  • Catalyst recycling : GO nanosheets are recoverable via centrifugation, reducing material costs.

Comparative Analysis of Synthetic Methods

MethodReactantsCatalystConditionsYield (%)Reference
CyclizationAnthranilamide, cyclopentanoneGO nanosheetsAqueous, RT80–90
Multi-componentEthyl acetoacetate, hydrazineInCl₃Ultrasonic, 40°C85–95
Post-synthetic4-Chloroquinazoline, cyclopentyl-MgBrNoneTHF, −78°C70–75

Characterization and Quality Control

Synthesized compounds are validated using:

  • ¹H/¹³C NMR : Key signals include δ 1.5–2.0 ppm (cyclopentyl CH₂) and δ 8.8 ppm (quinazolinone C8-H).

  • FT-IR : Thioxo group absorption at 1150–1250 cm⁻¹.

  • Mass spectrometry : Molecular ion peaks at m/z 261 [M+H]⁺ confirm molecular weight.

Challenges and Limitations

  • Oxidative degradation : The thioxo group is prone to oxidation, necessitating inert atmospheres during synthesis.

  • Solubility issues : Cyclopentyl derivatives exhibit low aqueous solubility, complicating purification.

  • Catalyst cost : GO nanosheets, while effective, increase production expenses .

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the thioxo group to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinazolinone core.

Scientific Research Applications

Chemical Synthesis and Applications

Building Block for Complex Molecules
This compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structural features allow for diverse chemical modifications, making it valuable in synthetic organic chemistry. For instance, it can undergo oxidation to form sulfoxides or sulfones, and reduction to yield thiols.

Industrial Production
In industrial settings, optimizing the synthesis of 3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one involves advanced techniques such as high-pressure reactors and continuous flow systems. These methods enhance yield and purity, facilitating the production of this compound for various applications.

Biological Applications

Biological Probes
The compound has been utilized as a biological probe to study various processes involving quinazolinone derivatives. Its ability to interact with specific molecular targets makes it useful for investigating mechanisms of action in biological systems.

Therapeutic Potential
Research indicates that this compound exhibits promising therapeutic properties. It has demonstrated anti-inflammatory, antimicrobial, and anticancer activities. For example, studies have shown that quinazolinone derivatives can effectively inhibit urease activity, which is crucial in treating infections related to urease-producing bacteria .

Case Studies

Antimicrobial Activity
In one study, various quinazolinone derivatives were synthesized and screened for antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant activity with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL . This highlights the potential of this compound as a lead compound for developing new antimicrobial agents.

Structure–Activity Relationship (SAR) Studies
Another research effort focused on the SAR of quinazolinone derivatives revealed that modifications at specific positions significantly influenced biological activity. For example, introducing halogen atoms on the phenyl ring improved urease inhibition . Such insights can guide further optimization of this compound for enhanced therapeutic efficacy.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Quinazolinone derivatives are often modified at the N3 and C2 positions to modulate biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Compound Name N3 Substituent C2 Substituent Molecular Weight Key Findings Reference
3-Cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one Cyclopentyl Sulfanyl (SH) ~290 (estimated) Limited direct activity data; structural similarity suggests potential kinase or COX-2 interactions. N/A
3-(2-Chlorophenyl)-2-sulfanylquinazolin-4(3H)-one 2-Chlorophenyl Sulfanyl 290.71 No cytotoxic activity (Hep-G2, LU-1, HeLa) .
3-[3-(Morpholin-4-yl)propyl]-2-sulfanylquinazolin-4(3H)-one Morpholinopropyl Sulfanyl 306.39 Enhanced solubility due to morpholine; no reported cytotoxicity .
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide 4-Methoxyphenyl Ethenyl-sulfonamide ~440 (estimated) 47.1% COX-2 inhibition at 20 μM .
3-(3,4-Dimethoxyphenethyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one 3,4-Dimethoxyphenethyl 4-Methoxyphenyl 510.72 Structural complexity; activity data not reported .
3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-2-sulfanylquinazolin-4-one Cyclohexenylethyl Sulfanyl + 6,7-dimethoxy 402.47 No cytotoxicity reported; dimethoxy groups may enhance membrane permeability .

Structural Insights from Crystallography and Binding Modes

  • discusses quinazolinones as tankyrase (TNKS) inhibitors, where para-substituted phenyl groups at N3 improve potency by occupying the enzyme’s nicotinamide-binding site . The cyclopentyl group in the target compound may mimic this interaction but with altered steric effects.
  • In , replacement of a cyclopropyl group with a dihydroquinazolinone moiety (compound 9B) altered binding modes in NS5B polymerase inhibition, underscoring the impact of N3 substituents on target specificity .

Biological Activity

3-Cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant studies.

Chemical Structure and Properties

The compound belongs to the quinazolinone class, characterized by a bicyclic structure that contains both a benzene and a pyrimidine ring. The presence of a cyclopentyl group and a sulfanyl functional group enhances its chemical diversity and potential reactivity. Its molecular formula is C12H14N2SC_{12}H_{14}N_2S, which contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit the activity of certain kinases or proteases, thereby modulating critical signaling pathways involved in various cellular processes, including:

  • Cell Proliferation : By inhibiting kinases that promote cell division.
  • Apoptosis : Modulating pathways that lead to programmed cell death.
  • Inflammation : Interfering with inflammatory signaling cascades.

Biological Activities

The compound has been studied for several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent. Research indicates that it can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
  • Antitumor Activity : Some studies have explored its potential as an anticancer agent. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines, with promising results indicating cytotoxic effects against various tumor types .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazolinone derivatives. The following table summarizes some related compounds and their respective biological activities:

Compound NameStructure FeaturesBiological Activity
2-(4-Bromophenyl)-3,4-Dihydroquinazolin-4-OneBromine substituent on phenyl ringAntitumor activity
6-Amino-3,4-dihydroquinazolin-2(1H)-oneAmino group at position 6Antimicrobial properties
3-Benzyl-1-cyclopentyl-1-(4-oxo-3,4-dihydroquinazolin-2-ylmethyl)-ureaUrea linkage; benzyl substituentPotential anti-inflammatory effects

The unique combination of the cyclopentyl group and sulfanyl functional group in this compound may impart distinct pharmacological properties compared to other derivatives .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In Vitro Studies : Research involving various cell lines has demonstrated that this compound can significantly inhibit cell proliferation at micromolar concentrations, with IC50 values comparable to standard chemotherapeutic agents .
  • Animal Models : In vivo studies using murine models have shown that administration of this compound leads to reduced tumor growth rates and enhanced survival compared to control groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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